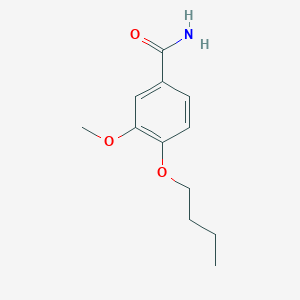
(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is a complex organic molecule with potential applications in various fields of science and industry. This compound features multiple chiral centers and functional groups, making it an interesting subject for synthetic chemistry and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid involves several steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Typical synthetic routes may include:
Formation of the Pyrrolidine Ring: This step often involves cyclization reactions using appropriate starting materials such as amino acids or other precursors.
Introduction of Sulfanyl Groups: Thiol-containing reagents are used to introduce sulfanyl groups through nucleophilic substitution or addition reactions.
Coupling Reactions: Peptide coupling reagents like EDCI or DCC are used to form amide bonds between the pyrrolidine rings and other components.
Final Assembly: The final steps involve deprotection and purification to yield the target compound with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography or crystallization.
化学反应分析
Types of Reactions
(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl and carbonyl sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific application and context of use.
相似化合物的比较
(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid: can be compared with other similar compounds, such as:
This compound: Similar in structure but with different functional groups or stereochemistry.
This compound: Another analog with variations in the sulfanyl or carbonyl groups.
These comparisons highlight the uniqueness of the target compound in terms of its specific functional groups and stereochemistry, which can influence its reactivity and applications.
属性
分子式 |
C18H28N2O5S2 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-methyl-3-[(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H28N2O5S2/c1-11(9-26)15(21)20-8-4-6-14(20)18(25)27-10-12(2)16(22)19-7-3-5-13(19)17(23)24/h11-14,26H,3-10H2,1-2H3,(H,23,24)/t11-,12-,13+,14+/m1/s1 |
InChI 键 |
VSMLGFTXXRILDO-MQYQWHSLSA-N |
手性 SMILES |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)SC[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O |
规范 SMILES |
CC(CS)C(=O)N1CCCC1C(=O)SCC(C)C(=O)N2CCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


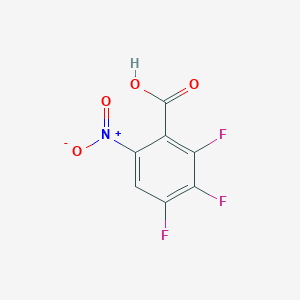
![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)
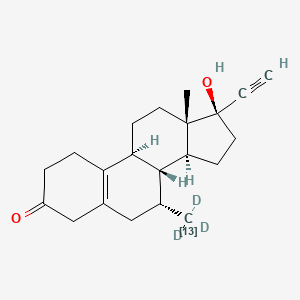
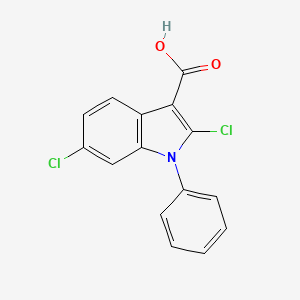
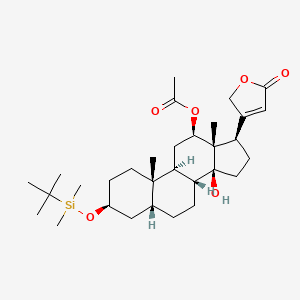
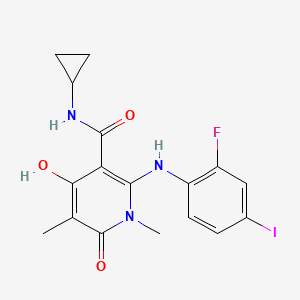

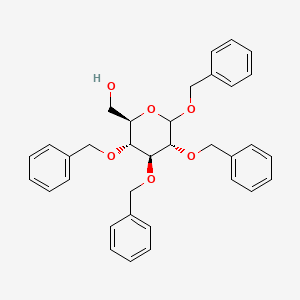
![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
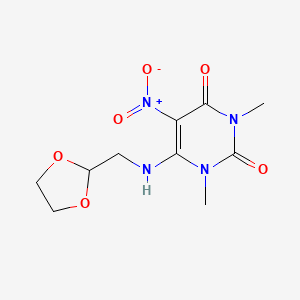
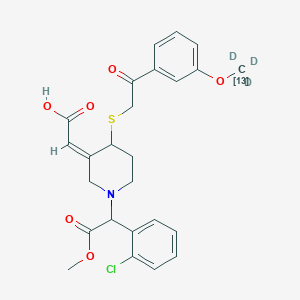
![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)

